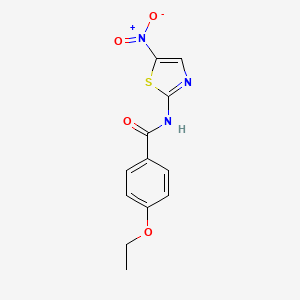

4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MID-1 是一种化学化合物,因其作为 Mitsugumin 53 和胰岛素受体底物-1 之间相互作用的抑制剂而闻名。 这种相互作用的破坏会导致胰岛素受体底物-1 表达水平升高,并增加骨骼肌中胰岛素信号传导和葡萄糖摄取 .

准备方法

合成路线和反应条件: MID-1 的合成涉及多个步骤,包括中间体的制备及其在受控条件下的后续反应。

工业生产方法: MID-1 的工业生产在严格的条件下进行,以确保高纯度和高收率。 该过程包括大规模合成,然后进行诸如制备色谱等纯化技术 .

化学反应分析

反应类型: MID-1 会经历各种化学反应,包括:

氧化: MID-1 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将 MID-1 转化为还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原会产生 MID-1 的还原形式 .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of nitrothiazole derivatives, including 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide, as promising antimicrobial agents. These compounds have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship

Studies have demonstrated that modifications to the thiazole and benzamide moieties can significantly enhance antimicrobial potency. For instance, the introduction of various substituents on the benzamide ring has been linked to improved activity against resistant strains of bacteria .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Cytotoxic Mechanism

The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. It has been shown to activate caspase pathways, leading to programmed cell death and reduced proliferation of tumor cells .

Efficacy Against Specific Cancer Types

Studies have reported significant cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating effective concentrations for inducing cell death . The compound's efficacy is enhanced by structural modifications that increase lipophilicity and cellular uptake.

Case Studies and Experimental Findings

Several case studies have documented the applications of this compound in laboratory settings:

作用机制

MID-1 通过破坏 Mitsugumin 53 和胰岛素受体底物-1 之间的分子缔合来发挥其作用。这种破坏阻止了 Mitsugumin 53 诱导的胰岛素受体底物-1 的泛素化和降解,导致胰岛素受体底物-1 表达水平升高。 胰岛素受体底物-1 水平的提高增强了骨骼肌中的胰岛素信号传导和葡萄糖摄取 .

类似化合物:

苦马豆素: 另一种胰岛素样生长因子 1 受体抑制剂,对胰岛素信号传导具有类似作用。

PQ401: 抑制胰岛素样生长因子 1 受体结构域的自磷酸化。

MSDC 0160: 一种用于 2 型糖尿病和阿尔茨海默病临床试验的原型调节胰岛素敏感剂

独特性: MID-1 在其对 Mitsugumin 53 和胰岛素受体底物-1 之间相互作用的特定破坏方面是独一无二的,导致对胰岛素信号传导和葡萄糖摄取的不同影响。 这种特异性使其成为研究胰岛素信号通路的有价值工具 .

相似化合物的比较

Picropodophyllin: Another inhibitor of Insulin-like Growth Factor 1 Receptor with similar effects on insulin signaling.

PQ401: Suppresses autophosphorylation of Insulin-like Growth Factor 1 Receptor domain.

MSDC 0160: A prototype modulating insulin sensitizer used in trials for Type 2 Diabetes and Alzheimer’s Disease

Uniqueness: MID-1 is unique in its specific disruption of the Mitsugumin 53 and Insulin Receptor Substrate-1 interaction, leading to distinct effects on insulin signaling and glucose uptake. This specificity makes it a valuable tool in research focused on insulin signaling pathways .

生物活性

4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize significant results.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds, particularly those containing thiazole rings, have been shown to exhibit a range of biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other nitrothiazole derivatives that target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

- Antimicrobial Activity : Thiazole derivatives are known for their broad-spectrum antimicrobial properties, affecting both bacterial and protozoal pathogens .

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial : Effective against a variety of microorganisms, including Helicobacter pylori and Clostridium difficile.

- Antitumor : Demonstrated cytotoxicity against various cancer cell lines.

- Anti-inflammatory : Potential to modulate inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | H. pylori, C. difficile | Significant growth inhibition observed |

| Antitumor | Various cancer cell lines | Induced apoptosis in treated cells |

| Anti-inflammatory | In vitro models | Reduced pro-inflammatory cytokine levels |

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Efficacy Study :

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that the compound induced cell death in human cancer cell lines at concentrations as low as 10μM.

- Mechanistic studies suggested involvement of caspase activation pathways leading to apoptosis.

-

Inflammation Modulation :

- Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |

| Nitazoxanide | Very High | Low | PFOR inhibition |

| 2-Amino-5-nitrothiazole | Moderate | High | Reactive oxygen species generation |

属性

IUPAC Name |

4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDLIMGAGZHZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。